N'-cyclopentylidene-3-methylbenzohydrazide
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Overview
Description
N’-cyclopentylidene-3-methylbenzohydrazide is an organic compound with the molecular formula C13H16N2O and a molecular weight of 216.28 g/mol This compound is a derivative of benzohydrazide, where the hydrazide group is substituted with a cyclopentylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-cyclopentylidene-3-methylbenzohydrazide typically involves the condensation reaction between 3-methylbenzohydrazide and cyclopentanone. The reaction is carried out under reflux conditions in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
Industrial production of N’-cyclopentylidene-3-methylbenzohydrazide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then purified using techniques such as distillation, crystallization, and chromatography to achieve the desired purity and yield .
Chemical Reactions Analysis
Types of Reactions
N’-cyclopentylidene-3-methylbenzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as hydrazine derivatives.
Substitution: The compound can undergo substitution reactions where the cyclopentylidene or methyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce hydrazine derivatives. Substitution reactions can result in various substituted benzohydrazides .
Scientific Research Applications
N’-cyclopentylidene-3-methylbenzohydrazide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and coordination compounds.
Biology: The compound has been studied for its potential antimicrobial and antifungal properties.
Medicine: Research has explored its potential as a pharmacophore in drug design and development.
Mechanism of Action
The mechanism of action of N’-cyclopentylidene-3-methylbenzohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from its ability to disrupt bacterial cell membranes or inhibit essential enzymes.
Comparison with Similar Compounds
Similar Compounds
- N’-cyclopentylidene-2-hydroxy-3-methylbenzohydrazide
- N’-cyclopentylidene-4-methylbenzohydrazide
- N’-cyclopentylidene-3-methoxybenzohydrazide
Uniqueness
N’-cyclopentylidene-3-methylbenzohydrazide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C13H16N2O |
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Molecular Weight |
216.28 g/mol |
IUPAC Name |
N-(cyclopentylideneamino)-3-methylbenzamide |
InChI |
InChI=1S/C13H16N2O/c1-10-5-4-6-11(9-10)13(16)15-14-12-7-2-3-8-12/h4-6,9H,2-3,7-8H2,1H3,(H,15,16) |
InChI Key |
ZBXIDPLSFDCFLL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NN=C2CCCC2 |
Origin of Product |
United States |
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